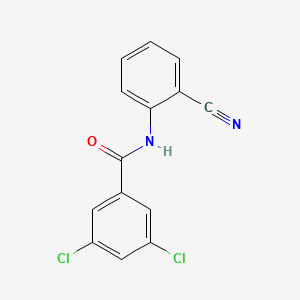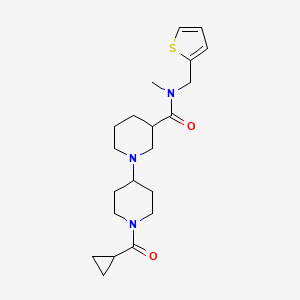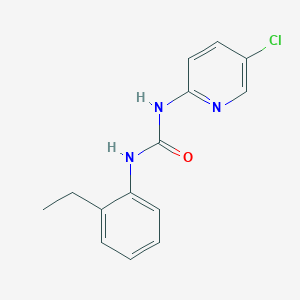
3,5-dichloro-N-(2-cyanophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-(2-cyanophenyl)benzamide, also known as DCB, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 305.16 g/mol. DCB has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and toxicology.
作用機序
3,5-dichloro-N-(2-cyanophenyl)benzamide exerts its effects by binding to specific target molecules in cells. One of the primary targets of 3,5-dichloro-N-(2-cyanophenyl)benzamide is the enzyme casein kinase 1 delta (CK1δ), which is involved in regulating various cellular processes including cell division and DNA repair. By inhibiting the activity of CK1δ, 3,5-dichloro-N-(2-cyanophenyl)benzamide can disrupt the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2-cyanophenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 3,5-dichloro-N-(2-cyanophenyl)benzamide has been found to modulate the activity of various ion channels in the body, including calcium and potassium channels. This has implications for the treatment of cardiovascular diseases and other conditions that involve abnormal ion channel activity.
実験室実験の利点と制限
3,5-dichloro-N-(2-cyanophenyl)benzamide has several advantages for use in laboratory experiments. It is a highly specific inhibitor of CK1δ, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. 3,5-dichloro-N-(2-cyanophenyl)benzamide is also relatively easy to synthesize and purify, which makes it readily available for use in research.
However, there are also limitations to the use of 3,5-dichloro-N-(2-cyanophenyl)benzamide in laboratory experiments. Its high specificity means that it may not be effective against all types of cancer cells or in all experimental contexts. Additionally, 3,5-dichloro-N-(2-cyanophenyl)benzamide may have off-target effects on other enzymes or pathways, which could complicate data interpretation.
将来の方向性
There are several areas of future research that could be explored in relation to 3,5-dichloro-N-(2-cyanophenyl)benzamide. One potential direction is the development of 3,5-dichloro-N-(2-cyanophenyl)benzamide-based compounds as anti-cancer drugs. Further studies are needed to determine the efficacy and safety of these compounds in preclinical and clinical trials.
Another area of research could be the development of 3,5-dichloro-N-(2-cyanophenyl)benzamide-based compounds for the treatment of neurological disorders. 3,5-dichloro-N-(2-cyanophenyl)benzamide has been found to modulate the activity of ion channels in the brain, which could have implications for the treatment of epilepsy, Alzheimer's disease, and other conditions.
Finally, further studies are needed to elucidate the precise mechanisms of action of 3,5-dichloro-N-(2-cyanophenyl)benzamide and its derivatives. This could provide valuable insights into the role of CK1δ and other target molecules in various cellular processes, and could lead to the development of new therapeutic strategies for a range of diseases.
合成法
3,5-dichloro-N-(2-cyanophenyl)benzamide can be synthesized using a variety of methods, including the reaction of 3,5-dichlorobenzoic acid with 2-cyanophenylamine in the presence of a catalyst such as thionyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography. Other methods of synthesis include the use of microwave irradiation or ultrasound-assisted methods.
科学的研究の応用
3,5-dichloro-N-(2-cyanophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer biology. 3,5-dichloro-N-(2-cyanophenyl)benzamide has been found to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell division and proliferation. This has led to the development of 3,5-dichloro-N-(2-cyanophenyl)benzamide-based compounds as potential anti-cancer drugs.
3,5-dichloro-N-(2-cyanophenyl)benzamide has also been studied for its potential applications in the field of neuroscience. It has been found to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and Alzheimer's disease.
特性
IUPAC Name |
3,5-dichloro-N-(2-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-5-10(6-12(16)7-11)14(19)18-13-4-2-1-3-9(13)8-17/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELXAYFZZWKKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-hydroxy-5-oxo-2-phenyl-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5314133.png)

![N-[(2-phenoxypyridin-3-yl)methyl]-3-(1H-tetrazol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B5314143.png)
![1-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5314148.png)
![N-methyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5314154.png)

![2-[4-(1-naphthyl)-1,3-thiazol-2-yl]-3-[4-(2-oxo-2-phenylethoxy)phenyl]acrylonitrile](/img/structure/B5314176.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5314183.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5314186.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-thienyl)acetamide](/img/structure/B5314195.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5314201.png)
![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5314214.png)
![2-[4-bromo-2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5314221.png)
